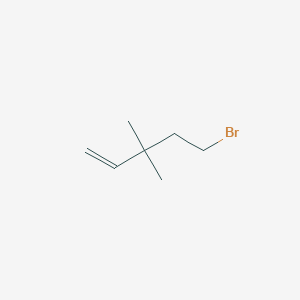

5-Bromo-3,3-dimethylpent-1-ene

Description

Significance of Terminal Alkenes and Bromoalkanes in Synthetic Design

Terminal alkenes, also known as α-olefins, are hydrocarbons containing a carbon-carbon double bond at the end of the carbon chain. wikipedia.org This specific location of the double bond makes them highly reactive and useful for a multitude of applications. wikipedia.org They are considered ideal starting materials in organic synthesis because they are produced on a massive scale and can be readily converted into other functional groups. nih.gov For instance, terminal alkenes are key precursors in the synthesis of alcohols through hydration, where the addition of a water molecule across the double bond introduces a hydroxyl group. fiveable.me They are also used in processes like hydroformylation, oligomerization to produce synthetic lubricants, and in the production of biodegradable detergents. wikipedia.org The synthesis of terminal alkenes from carbonyl derivatives is a significant reaction in organic chemistry. acs.org

Bromoalkanes, or alkyl bromides, are organic compounds containing a bromine atom bonded to an alkane framework. pearson.com They are important synthetic intermediates that can undergo various transformations. pearson.com For example, they can be converted to alkenes through elimination reactions or to alcohols, nitriles, and amines via nucleophilic substitution reactions. physicsandmathstutor.com The carbon-bromine bond strength is a key factor in their reactivity. wikipedia.org Bromoalkanes are typically prepared by reacting alcohols with agents like hydrogen bromide (often generated in situ from sodium bromide and sulfuric acid) or a mixture of red phosphorus and bromine. wikipedia.orglibretexts.org Free-radical substitution is another common method for preparing organobromine compounds. wikipedia.org

Overview of Structural Features and Synthetic Utility of 5-Bromo-3,3-dimethylpent-1-ene Analogues

This compound possesses a unique structure combining a terminal alkene (vinyl group) and a primary alkyl bromide. The carbon skeleton features a quaternary carbon at position 3 (a neopentyl-like core), which can introduce steric hindrance that may influence reaction pathways. While specific research findings on this compound are not extensively detailed in the provided results, its synthetic utility can be inferred from the reactivity of its functional groups and by examining its structural analogues.

The terminal alkene moiety allows for a range of addition reactions. For example, reaction with HBr would be expected to follow Markovnikov's rule, adding the bromine to the second carbon. brainly.com The primary bromide is susceptible to nucleophilic substitution and elimination reactions.

The study of its analogues provides insight into the potential applications of this structural motif. For example, a related compound, 5-bromo-5-(4-chlorophenoxy)-3,3-dimethylpent-1-en-4-one, is used as an intermediate in the synthesis of fungicidal compounds containing an imidazole (B134444) group. prepchem.com Other analogues with varied substitution patterns on the pentene or pentane (B18724) backbone, such as 5-Bromo-2,3-dimethylpent-2-ene and 3-bromo-2,3-dimethylpentane, are also recognized as valuable reagents and building blocks in organic synthesis. aaronchem.comgauthmath.comgauthmath.com The reactivity of these analogues, including participation in nucleophilic substitution and radical reactions, highlights the synthetic potential of this class of compounds. aaronchem.com

The table below summarizes the properties of this compound and some of its analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 70472-96-7 chemsrc.com | C₇H₁₃Br | 177.08 |

| 5-Bromo-2,3-dimethylpent-2-ene | 56312-52-8 biosynth.comlookchem.com | C₇H₁₃Br | 177.08 biosynth.com |

| (E)-5-bromo-3,4-dimethylpent-2-ene | Not Available | C₇H₁₃Br | 177.08 nih.gov |

| 5-Bromo-3-methylpent-1-ene | 59822-10-5 nih.gov | C₆H₁₁Br | 163.06 nih.gov |

| 5-Bromo-3-methylhex-1-ene | Not Available | C₇H₁₃Br | 177.08 nih.gov |

| 5-Bromo-3,3-dimethylpentanal | Not Available | C₇H₁₃BrO | Not Available nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,3-dimethylpent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-4-7(2,3)5-6-8/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLHGTZXTYNOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519424 | |

| Record name | 5-Bromo-3,3-dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70472-96-7 | |

| Record name | 5-Bromo-3,3-dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3,3 Dimethylpent 1 Ene

Strategies for Carbon-Bromine Bond Formation on Aliphatic Chains

The introduction of a bromine atom at a specific position on an aliphatic chain is a critical step in the synthesis of 5-Bromo-3,3-dimethylpent-1-ene. The choice of brominating agent and reaction conditions dictates the regiochemical outcome.

Regioselective Bromination Approaches for Pentane (B18724) Derivatives

The regioselective bromination of pentane derivatives to yield the desired 5-bromo product is a nuanced process. Direct bromination of alkanes often leads to a mixture of products due to the comparable reactivity of different C-H bonds. However, by employing specific reagents and strategies, a degree of selectivity can be achieved. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can favor bromination at the allylic position, which in the case of 3,3-dimethylpent-1-ene, would be the C-5 position.

The selectivity of bromination is significantly higher than that of chlorination. For example, the free-radical bromination of propane (B168953) shows a high selectivity for the secondary C-H bond over the primary C-H bond. masterorganicchemistry.com This inherent selectivity of bromine radicals can be exploited in carefully designed substrates.

Radical-Mediated Bromination Pathways

Radical-mediated bromination is a powerful tool for the functionalization of aliphatic chains, particularly at allylic positions. The reaction of 3,3-dimethylpent-1-ene with a bromine radical source, such as N-bromosuccinimide (NBS), is a key method for the synthesis of this compound. chemistrysteps.comthieme-connect.demasterorganicchemistry.comlibretexts.orglibretexts.org

The mechanism of allylic bromination with NBS involves a radical chain reaction. chemistrysteps.comthieme-connect.de The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the allylic position (C-5) of 3,3-dimethylpent-1-ene, which is the most favorable position due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule. libretexts.orglibretexts.org This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr). The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). chemistrysteps.comthieme-connect.de Finally, the allylic radical reacts with Br₂ to yield the desired this compound and another bromine radical, which continues the chain reaction. chemistrysteps.comlibretexts.org

The use of NBS is crucial for the success of this reaction as it maintains a low and constant concentration of Br₂, which disfavors the competing electrophilic addition of bromine to the double bond. chemistrysteps.commasterorganicchemistry.com

| Reagent | Conditions | Product | Notes |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide), heat or light, non-polar solvent (e.g., CCl₄) | This compound | Favors allylic substitution over addition to the double bond. chemistrysteps.comthieme-connect.demasterorganicchemistry.com |

Construction of the 3,3-Dimethylpent-1-ene Framework

The synthesis of the 3,3-dimethylpent-1-ene scaffold is a prerequisite for the subsequent bromination step. This can be achieved through various synthetic routes, including elimination reactions and multi-step syntheses from readily available starting materials.

Elimination Reactions for Alkene Formation

Elimination reactions provide a direct method for the formation of the double bond in 3,3-dimethylpent-1-ene. A common approach is the dehydration of a suitable alcohol precursor, such as 3,3-dimethylpentan-1-ol (B97394) or 3,3-dimethylpentan-2-ol. chegg.com The dehydration is typically carried out using a strong acid catalyst, such as sulfuric acid, and heat. doubtnut.comdoubtnut.com The regioselectivity of the elimination can be an issue, as the dehydration of 3,3-dimethylpentan-2-ol can potentially lead to a mixture of alkenes, including 3,3-dimethylpent-1-ene and 3,3-dimethylpent-2-ene. chegg.comwikipedia.org

Another classical method for alkene synthesis is the pyrolysis of esters, known as the ester pyrolysis reaction. chegg.comorganic-chemistry.orgthieme-connect.de This reaction proceeds through a syn-elimination mechanism via a cyclic transition state and often favors the formation of the Hofmann (less substituted) alkene, which in this case would be 3,3-dimethylpent-1-ene. organic-chemistry.org

| Precursor | Reagents/Conditions | Product | Reference |

| 3,3-Dimethylpentan-2-ol | Concentrated H₂SO₄, heat | 3,3-Dimethylpent-1-ene (and other isomers) | chegg.com |

| 3,3-Dimethylpentan-1-ol | Dehydrating agent (e.g., H₂SO₄) | 3,3-Dimethylpent-1-ene | |

| Acetate ester of 3,3-dimethylpentan-1-ol | Pyrolysis (heat) | 3,3-Dimethylpent-1-ene | chegg.comorganic-chemistry.orgthieme-connect.de |

Multi-Step Synthesis from simpler precursors, e.g., isobutyric acid derivatives

A more controlled, multi-step synthesis of the 3,3-dimethylpent-1-ene framework can be achieved starting from simpler, commercially available precursors like isobutyric acid derivatives. A relevant synthetic strategy involves the alkylation of an isobutyrate ester. For instance, isobutyl isobutyrate can be deprotonated with a strong base to form an enolate, which is then alkylated with an appropriate three-carbon electrophile, such as allyl bromide or 3-chloropropene, to introduce the pent-1-ene moiety. This approach builds the core carbon skeleton with the desired dimethyl substitution pattern.

A patented process for a related compound, 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, starts from isobutyric acid isobutyl ester and 3-chloropropene. biosynth.com This methodology can be adapted to synthesize the 3,3-dimethylpent-1-ene framework.

Chemo- and Regioselectivity in Synthesis

The successful synthesis of this compound hinges on precise control over both chemoselectivity and regioselectivity.

Chemoselectivity is paramount during the bromination step. The starting material, 3,3-dimethylpent-1-ene, possesses two reactive sites: the C=C double bond and the allylic C-H bonds at the C-5 position. As discussed, the use of N-bromosuccinimide (NBS) is a key strategy to achieve selective substitution at the allylic position while minimizing the competing electrophilic addition of bromine to the double bond. chemistrysteps.commasterorganicchemistry.com

Regioselectivity is a critical consideration in both the formation of the alkene framework and the subsequent bromination. During the synthesis of 3,3-dimethylpent-1-ene via elimination reactions, the choice of substrate and reaction conditions can influence the position of the newly formed double bond. For example, the dehydration of 3,3-dimethylpentan-2-ol can lead to a mixture of regioisomeric alkenes. chegg.com To favor the terminal alkene, a precursor like 3,3-dimethylpentan-1-ol is a more suitable choice for dehydration.

In the radical bromination step, the regioselectivity is governed by the relative stability of the possible radical intermediates. The abstraction of a hydrogen atom from the C-5 position of 3,3-dimethylpent-1-ene leads to a primary allylic radical. While other radical intermediates are possible, the allylic position is significantly activated towards hydrogen abstraction. libretexts.orglibretexts.org The high selectivity of bromine radicals further favors the formation of the thermodynamically more stable radical, leading to the desired 5-bromo product. masterorganicchemistry.com

Control of Bromine Atom Placement and Alkene Position

The principal method for the synthesis of this compound involves the allylic bromination of a suitable precursor, most commonly 3,3-dimethylpent-1-ene. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which is favored for its ability to provide a low, constant concentration of bromine radicals, thereby minimizing competing electrophilic addition of bromine across the double bond. libretexts.orgchemistrysteps.com The reaction proceeds via a free radical chain mechanism initiated by light or a radical initiator.

The key to controlling the bromine atom placement lies in the regioselectivity of the hydrogen atom abstraction step, which forms a resonance-stabilized allylic radical. In the case of 3,3-dimethylpent-1-ene, there is only one allylic position with hydrogen atoms available for abstraction, at carbon 5.

Reaction Scheme:

However, the initially formed allylic radical is resonance-stabilized, which can lead to the formation of a constitutional isomer. The delocalization of the radical electron across the C4-C5 bond means that the bromine atom can potentially attack at either carbon 3 or carbon 5 of the intermediate radical.

Resonance Stabilization of the Allylic Radical:

Attack of a bromine radical at the C5 position of the secondary allylic radical leads to the desired product, this compound. Conversely, attack at the C3 position of the primary allylic radical would result in the formation of the rearranged product, 4-bromo-3,3-dimethylpent-1-ene.

The regioselectivity of the reaction is influenced by both thermodynamic and kinetic factors. The relative stability of the potential alkene products plays a significant role. In many cases of allylic bromination of unsymmetrical alkenes, a mixture of products is observed. winona.edu The major product is often the one derived from the more stable, more substituted alkene. However, steric hindrance can also direct the bromine radical to attack the less hindered position. libretexts.org

In the specific case of 3,3-dimethylpent-1-ene, the quaternary carbon at position 3 presents significant steric bulk. This steric hindrance would likely disfavor the formation of a double bond between C2 and C3, making the formation of this compound the more favorable outcome.

Table 1: Potential Products of Allylic Bromination of 3,3-dimethylpent-1-ene

| Product Name | Structure | Alkene Substitution | Expected Yield |

| This compound | H₂C=CH-C(CH₃)₂-CH₂-CH₂Br | Monosubstituted | Major |

| 4-Bromo-3,3-dimethylpent-1-ene | H₂C=CH-C(CH₃)₂-CHBr-CH₃ | Monosubstituted | Minor |

Reactivity and Mechanistic Studies of 5 Bromo 3,3 Dimethylpent 1 Ene

Electrophilic Addition Reactions at the Alkene Moiety

Electrophilic addition reactions to the carbon-carbon double bond of 5-bromo-3,3-dimethylpent-1-ene are expected to be a primary pathway for its transformation. These reactions are initiated by the attack of an electrophile on the electron-rich π-system of the alkene, leading to the formation of a carbocationic intermediate, which is then intercepted by a nucleophile.

Halogenation Reactions (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), to an alkene typically proceeds through a mechanism involving a cyclic halonium ion intermediate. In the case of this compound, the reaction with bromine would lead to the formation of a bromonium ion across the C1 and C2 carbons. This intermediate is then opened by the attack of a bromide ion. Due to the cyclic nature of the bromonium ion, the attack of the bromide ion occurs from the opposite face, resulting in an anti-addition product. The expected product of this reaction would be 1,2,5-tribromo-3,3-dimethylpentane.

Hydrohalogenation Reactions and Carbocation Rearrangements

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to the double bond of this compound is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1), leading to the formation of the more stable carbocation at the more substituted carbon (C2).

The initially formed secondary carbocation at C2 is adjacent to a quaternary carbon (C3). This structural arrangement makes the carbocation susceptible to rearrangement to a more stable tertiary carbocation. A 1,2-methyl shift from the C3 position to the C2 position would result in the formation of a tertiary carbocation at C3. Subsequent attack by the bromide ion at this rearranged carbocation would lead to the formation of 2-bromo-3,3-dimethyl-1-(bromomethyl)pentane as the rearranged product, in addition to the expected Markovnikov product, 2,5-dibromo-3,3-dimethylpentane.

Table 1: Potential Products of Hydrobromination of this compound

| Product Name | Structure | Formation Pathway |

| 2,5-Dibromo-3,3-dimethylpentane | Br-CH₂(CH₃)₂C-CH(Br)-CH₃ | Markovnikov Addition |

| 2-Bromo-3,3-dimethyl-1-(bromomethyl)pentane | Br-CH₂-C(CH₃)(CH₂Br)-CH₂-CH₃ | Carbocation Rearrangement (1,2-methyl shift) |

Additions Involving Bromonium Ion Intermediates and Steric Effects

As mentioned in the context of halogenation, the addition of bromine proceeds through a cyclic bromonium ion intermediate. The formation of this intermediate prevents the formation of an open carbocation and thus precludes rearrangements. The stereochemical outcome of the reaction is dictated by the anti-attack of the bromide ion on the bromonium ion.

The gem-dimethyl group at the C3 position exerts a significant steric influence on the reactivity of the adjacent double bond. This steric hindrance can affect the rate of electrophilic attack and may influence the facial selectivity of the approaching electrophile. The bulky dimethyl groups can partially shield one face of the double bond, potentially leading to a preference for the electrophile to attack from the less hindered face.

Regioselective and Stereoselective Outcomes of Addition Reactions

The regioselectivity of electrophilic additions to this compound is primarily governed by the stability of the resulting carbocationic intermediate (in the case of hydrohalogenation) or the nature of the bridged intermediate (in the case of halogenation). Hydrohalogenation is expected to be highly regioselective, favoring the Markovnikov product, although carbocation rearrangements can lead to a mixture of products.

The stereoselectivity of reactions involving a bromonium ion intermediate, such as bromination, is expected to be high, leading to the formation of the anti-addition product. For reactions that proceed through a planar carbocation intermediate, the stereoselectivity may be lower, as the nucleophile can attack from either face of the carbocation.

Radical Reactions and Transformations

The alkene moiety of this compound can also undergo radical addition reactions. Furthermore, the carbon-bromine bond can be homolytically cleaved to generate a carbon-centered radical, which can then undergo various transformations.

Generation and Reactivity of Pentenyl Radicals

The 5-bromo-3,3-dimethylpent-1-en-yl radical can be generated from this compound through the homolytic cleavage of the C-Br bond, typically initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photolysis. Once formed, this radical can undergo intramolecular cyclization.

According to Baldwin's rules, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. In this case, the radical at C5 could attack the C1 or C2 of the double bond. Attack at C1 would lead to a six-membered ring (6-endo), while attack at C2 would result in a five-membered ring (5-exo) containing a methyl radical substituent. The formation of the five-membered ring is the kinetically preferred pathway. The presence of the gem-dimethyl group at C3 may influence the conformation of the radical and the transition state of the cyclization, potentially affecting the rate and stereoselectivity of the ring closure.

Table 2: Potential Cyclization Pathways for the 5-Bromo-3,3-dimethylpent-1-en-yl Radical

| Cyclization Pathway | Ring Size | Product Type |

| 5-exo-trig | 5-membered | Substituted cyclopentylmethyl radical |

| 6-endo-trig | 6-membered | Substituted cyclohexyl radical |

Intramamolecular Radical Cyclization Studies and the Gem-Dimethyl Effect

Intramolecular radical cyclization of this compound serves as a key reaction to investigate the principles of radical chemistry, particularly the formation of five- and six-membered rings. The presence of the gem-dimethyl group at the C3 position significantly influences the rate and regioselectivity of the cyclization process, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect. lucp.net

This effect generally accelerates cyclization reactions due to a decrease in the bond angle between the gem-dimethyl groups, which in turn brings the reacting termini closer together. lucp.net In the context of this compound, the radical generated at the C5 position can cyclize to form either a five-membered (5-exo) or a six-membered (6-endo) ring.

| Reactant | Cyclization Mode | Product | Influence of Gem-Dimethyl Group |

| Pentenyliminyl Radical | 5-exo | Pyrrolomethyl Radical | Generally rate-enhancing (Thorpe-Ingold effect) |

| 2,2-dimethyl-1-phenylpent-4-enyliminyl radical | 5-exo | Substituted Pyrrolomethyl Radical | Rate-decreasing (Inverse gem-dimethyl effect due to steric hindrance) |

Radical Ligand Transfer Processes in Alkene Difunctionalization

This compound is a relevant substrate for studying radical ligand transfer processes, which are integral to alkene difunctionalization reactions. These reactions involve the simultaneous addition of two different functional groups across the double bond. Radical cyclization reactions can be initiated by various transition metals, including manganese, copper, and iron, which are efficient for organic synthesis. thieme-connect.de

In a typical sequence involving a substrate like this compound, a radical is first generated, often through the action of a radical initiator or a transition metal. This radical can then undergo intramolecular cyclization. The resulting cyclized radical can be trapped by a ligand transfer agent, leading to the introduction of a new functional group.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Mechanisms of Substitution (S N 1, S N 2) and Competing Elimination Pathways

The bromine atom in this compound is attached to a primary carbon, which generally favors the S N 2 mechanism for nucleophilic substitution. youtube.com The S N 2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry in a single, concerted step. youtube.com However, the steric hindrance caused by the adjacent gem-dimethyl group at the C3 position can significantly impede this backside attack, thereby slowing down the rate of S N 2 reactions. quora.com

The S N 1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation that would be formed. youtube.compearson.com Although rearrangement to a more stable carbocation is possible, the initial formation of the primary carbocation is the rate-determining step and has a high activation energy.

Elimination reactions, such as E2, are also possible competing pathways, especially in the presence of a strong, sterically hindered base. The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

| Mechanism | Substrate Preference | Nucleophile/Base | Key Feature | Applicability to this compound |

| S N 2 | Methyl > Primary > Secondary | Strong, unhindered nucleophile | Concerted, backside attack | Possible, but hindered by gem-dimethyl group |

| S N 1 | Tertiary > Secondary | Weak nucleophile | Carbocation intermediate | Unlikely due to unstable primary carbocation |

| E2 | Tertiary > Secondary > Primary | Strong, hindered base | Concerted elimination | Possible competing pathway |

Influence of Alkene Functional Group on Bromine Reactivity

The presence of the alkene functional group at the C1 position in this compound can influence the reactivity of the bromine atom at the C5 position, although this effect is transmitted through several sigma bonds. The double bond is an electron-rich region and can potentially participate in neighboring group participation, also known as anchimeric assistance, if a suitable intermediate can be formed. However, in this specific molecule, the distance between the double bond and the bromine atom makes direct electronic interaction through the carbon chain less significant for typical ground-state substitution reactions.

The primary influence of the alkene group is more likely to be observed in reactions that involve the formation of intermediates that can interact with the π-system, such as in certain transition metal-catalyzed reactions or under conditions that promote radical formation. For standard nucleophilic substitution reactions, the steric and electronic effects of the alkyl chain and the gem-dimethyl group are expected to be the dominant factors influencing the reactivity of the bromine atom.

Transition Metal-Catalyzed Transformations

Cross-Coupling Reactions of Brominated Alkenes (e.g., Palladium-Catalyzed)

This compound, as a brominated alkene, is a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. lmaleidykla.lttcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction generally proceeds with high stereoselectivity. organic-chemistry.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The organic group from the organoboron reagent is transferred to the palladium center, or the organopalladium species adds across the alkene.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

While specific examples of cross-coupling reactions with this compound are not extensively detailed in the provided search results, the presence of the bromoalkene functionality makes it a suitable candidate for such transformations. The steric hindrance from the gem-dimethyl group could influence the reaction kinetics and the choice of catalyst and ligands required for an efficient transformation.

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst + Base | Biaryl, vinylarene, etc. |

| Heck | Organohalide + Alkene | Pd catalyst + Base | Substituted alkene |

Catalytic Cyclization Strategies

The structure of this compound, featuring a terminal alkene and a primary alkyl bromide, is well-suited for intramolecular cyclization reactions mediated by transition metal catalysts. Such strategies are pivotal in organic synthesis for constructing cyclic compounds from linear precursors. Two prominent catalytic approaches applicable to this substrate are the Heck reaction and radical cyclizations.

The intramolecular Heck reaction is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an alkenyl halide with an alkene. organicreactions.orgorganic-chemistry.orgwikipedia.org For this compound, a Pd(0) catalyst would oxidatively add to the carbon-bromine bond, forming an alkylpalladium(II) intermediate. This is followed by migratory insertion of the tethered alkene into the palladium-carbon bond, leading to a new cyclic alkylpalladium species. A subsequent β-hydride elimination step would then generate the cyclized product and regenerate the Pd(0) catalyst. The presence of the gem-dimethyl group at the 3-position would likely direct the cyclization to form a five-membered ring, specifically a vinyl-substituted cyclopropane (B1198618) or a cyclopentene (B43876) derivative, depending on the regioselectivity of the insertion and elimination steps.

Radical cyclizations offer an alternative pathway, often initiated by various transition metals or photochemical methods. thieme-connect.denih.gov In this context, a one-electron reduction of the carbon-bromine bond would generate a primary alkyl radical. This radical can then add to the intramolecular double bond. Due to kinetic favorability, a 5-exo-trig cyclization is generally preferred, which would lead to the formation of a five-membered ring containing a methyl radical, which can then be quenched. Catalytic systems based on manganese, copper, and gold have been shown to initiate such radical cyclizations from bromoalkanes. thieme-connect.denih.gov

Below is a table summarizing potential catalytic systems for the cyclization of haloalkenes.

| Catalytic Strategy | Typical Catalysts/Reagents | Potential Product Type from this compound |

| Intramolecular Heck Reaction | Pd(OAc)₂, Pd(PPh₃)₄, with a base (e.g., Et₃N, K₂CO₃) | Substituted cyclopentene |

| Radical Cyclization | Bu₃SnH/AIBN, Mn(OAc)₃, Cu(I) complexes, Photochemical initiation | Substituted methylcyclopentane |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) complexes | Polycyclic frameworks (via carbene intermediates) nih.gov |

Molecular Rearrangements in the 3,3-Dimethylpent-1-ene System

The 3,3-dimethylpent-1-ene framework is predisposed to significant molecular rearrangements, particularly under conditions that promote pericyclic reactions or the formation of carbocationic intermediates.

Sigmatropic Rearrangements in Related Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org The most relevant type of sigmatropic rearrangement for systems related to 3,3-dimethylpent-1-ene is the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, famously known as the Cope rearrangement when it involves a 1,5-diene. masterorganicchemistry.comwikipedia.org While this compound itself is not a 1,5-diene, a closely related analogue, 3,3-dimethyl-1,5-hexadiene, serves as an excellent model to understand the influence of the gem-dimethyl group on this type of reaction.

The Cope rearrangement is a thermally allowed, concerted process that proceeds through a cyclic, chair-like transition state. wikipedia.orgnrochemistry.com For an unsubstituted 1,5-hexadiene, the rearrangement is degenerate, meaning the product is identical to the starting material. However, for substituted dienes, the equilibrium position is determined by the relative stability of the starting material and the product. nrochemistry.commasterorganicchemistry.com In the case of a hypothetical 3,3-dimethyl-1,5-hexadiene, the Cope rearrangement would lead to a new 1,5-diene. The equilibrium would be influenced by the stability of the alkenes in the reactant and product. The presence of the quaternary carbon at the 3-position can influence the conformational preferences of the transition state. Studies on related 3,3-disubstituted 1,5-dienes have shown that such rearrangements are synthetically useful. rsc.org

| Type of Sigmatropic Rearrangement | Description | Applicability to Related Systems |

| masterorganicchemistry.commasterorganicchemistry.com Cope Rearrangement | Thermal rearrangement of a 1,5-diene. wikipedia.org | Applicable to 1,5-diene analogues of the 3,3-dimethylpent-1-ene system. |

| rsc.orgdtic.mil Hydrogen Shift | Migration of a hydrogen atom across a pentadienyl system. libretexts.org | Could occur in polyunsaturated derivatives. |

| Oxy-Cope Rearrangement | A masterorganicchemistry.commasterorganicchemistry.com rearrangement of a 1,5-dien-3-ol, which tautomerizes to a carbonyl compound. libretexts.orgmasterorganicchemistry.com | Applicable if an alcohol is present at the C3 position of a related diene. |

Rearrangements Initiated by Carbocationic Intermediates

The carbon skeleton of this compound is highly susceptible to rearrangement when a carbocation is formed. The generation of a carbocation at the C5 position, for instance by heterolytic cleavage of the C-Br bond (promoted by a Lewis acid or ionizing solvent), would result in a primary carbocation. Primary carbocations are inherently unstable and prone to rapid rearrangement to form more stable carbocations. ucalgary.ca

The structure of the carbocation formed from this compound is analogous to the neopentyl cation. Neopentyl systems are classic examples of substrates that undergo Wagner-Meerwein rearrangements. wikipedia.orgvedantu.comlscollege.ac.in In this case, the initially formed primary carbocation at C5 would be adjacent to a quaternary carbon (C3). A 1,2-alkyl shift, specifically the migration of one of the methyl groups from C3 to the adjacent carbocationic center (C4, which would be formed if the carbocation was at C5), is a highly favorable process. This rearrangement converts the unstable primary carbocation into a much more stable tertiary carbocation. libretexts.orglibretexts.org This rearranged carbocation would then be trapped by a nucleophile to give the final product. A similar rearrangement is observed in the acid-catalyzed addition to 3,3-dimethyl-1-butene, which proceeds through a secondary carbocation that rearranges to a tertiary one via a methyl shift. libretexts.org

The driving force for this rearrangement is the significant increase in stability associated with the formation of a more substituted carbocation.

| Carbocation Type | Relative Stability | Example |

| Primary (1°) | Least Stable | CH₃CH₂⁺ |

| Secondary (2°) | More Stable | (CH₃)₂CH⁺ |

| Tertiary (3°) | Most Stable | (CH₃)₃C⁺ |

This inherent tendency to rearrange means that reactions of this compound that proceed through a carbocationic intermediate at the C5 position are unlikely to yield products with the original carbon skeleton. vedantu.comstackexchange.com

Advanced Spectroscopic Elucidation of 5 Bromo 3,3 Dimethylpent 1 Ene Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed mapping of molecular architecture. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the connectivity and spatial arrangement of atoms within 5-Bromo-3,3-dimethylpent-1-ene can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms in the molecule. The vinyl protons, being directly attached to the sp² hybridized carbons of the double bond, are expected to resonate in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm, due to the anisotropic effect of the π-electron system. The terminal =CH₂ protons would likely appear as a multiplet, while the -CH= proton would also be a multiplet due to coupling with the terminal vinyl protons.

The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. These gem-dimethyl protons are expected to produce a sharp singlet in the upfield region of the spectrum, characteristic of saturated alkyl groups. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) would be deshielded by the electronegative bromine and are predicted to appear as a singlet further downfield than a typical alkyl CH₂ group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 4.9 - 5.1 | Multiplet |

| -CH= | 5.7 - 5.9 | Multiplet |

| -C(CH₃)₂ | ~1.0 | Singlet |

| -CH₂Br | ~3.4 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum offers a direct view of the carbon framework of this compound. Each chemically non-equivalent carbon atom will give rise to a distinct signal. The sp² hybridized carbons of the vinyl group are expected to appear in the downfield region of the spectrum, typically between 110 and 150 ppm. The quaternary carbon atom, bonded to the two methyl groups and two other carbons, will also have a characteristic chemical shift and is often observed as a weaker signal in proton-decoupled spectra.

The carbon atoms of the gem-dimethyl groups are equivalent and will produce a single signal in the aliphatic region of the spectrum. The carbon atom of the -CH₂Br group will be influenced by the electronegative bromine atom, causing a downfield shift compared to a standard alkane methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| =CH₂ | ~115 |

| -CH= | ~145 |

| -C(CH₃)₂ | ~35 |

| -C(CH₃)₂ | ~28 |

| -CH₂Br | ~45 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the vinyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra. These advanced techniques provide a robust confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical, leading to a carbocation fragment. For this compound, the loss of a bromine radical would result in a significant peak. Fragmentation of the alkene moiety can also occur, often through allylic cleavage.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Corresponding Fragment |

| 176/178 | [C₇H₁₃Br]⁺ (Molecular Ion, M⁺/M+2) |

| 97 | [C₇H₁₃]⁺ (Loss of Br) |

Note: The relative intensities of the fragments can provide further insight into the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the alkene and alkyl halide functionalities.

The C=C stretching vibration of the alkene is expected to appear as a weak to medium band in the region of 1640-1680 cm⁻¹. The stretching vibrations of the C-H bonds of the vinyl group (=C-H) typically absorb in the range of 3010-3100 cm⁻¹. The C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹. missouri.eduorgchemboulder.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkene | =C-H Stretch | 3010 - 3100 |

| Alkane | -C-H Stretch | 2850 - 3000 |

| Alkyl Bromide | C-Br Stretch | 500 - 700 |

Computational Chemistry and Theoretical Studies on 5 Bromo 3,3 Dimethylpent 1 Ene

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.mewikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, enabling the study of a wide range of molecular properties. fiveable.menih.gov

For 5-bromo-3,3-dimethylpent-1-ene, DFT calculations would provide invaluable insights into its electronic structure and chemical behavior. These calculations are based on the electron density of the molecule, from which various properties can be derived. fiveable.me Different functionals, such as B3LYP or PBE0, can be employed in conjunction with various basis sets (e.g., 6-31G(d,p)) to achieve the desired level of accuracy for the system under investigation. mdpi.com

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule. youtube.comresearchgate.net This process systematically alters the molecular geometry to find a minimum on the potential energy surface, which corresponds to a stable conformation. gmu.eduscm.com

Illustrative Data Table: Conformational Analysis of this compound (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.2 |

| 3 | 1.50 | 9.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orglibretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, FMO analysis would help in understanding its reactivity towards electrophiles and nucleophiles. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Calculated FMO Energies for this compound (Hypothetical)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.50 |

| LUMO | 0.80 |

| HOMO-LUMO Gap | 10.30 |

Quantum Chemical Descriptors (Electrophilicity, Chemical Hardness, Softness)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. rasayanjournal.co.inhakon-art.com These include:

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. researchgate.netmdpi.com Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud polarization. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. hakon-art.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Interactive Data Table: Quantum Chemical Descriptors for this compound (Hypothetical)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 5.15 |

| Chemical Softness (S) | 0.19 |

| Electronegativity (χ) | 4.35 |

| Electrophilicity Index (ω) | 1.84 |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. wikipedia.orgbritannica.com A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. libretexts.org

For this compound, theoretical investigations could explore various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic addition to the double bond. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. youtube.com

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling

Many chemical reactions can yield multiple products, and computational modeling is a valuable tool for predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). rsc.orgrsc.org By comparing the activation energies of the transition states leading to the different possible products, the major product can be predicted. nih.gov

In reactions involving this compound, such as the addition of an unsymmetrical reagent to the double bond, computational modeling could predict whether the addition occurs at the terminal or internal carbon of the alkene (regioselectivity).

Intermolecular Interactions and Their Implications (e.g., Dipole-Dipole, Hydrogen Bonding)

Computational methods can also be used to study the non-covalent interactions between molecules. acs.orgresearchgate.net These interactions, such as dipole-dipole forces and hydrogen bonding, govern the physical properties of substances and play a crucial role in molecular recognition and self-assembly. nih.govchemistrysteps.com

For this compound, computational studies could quantify the strength of its intermolecular interactions. tennessee.edu Due to the presence of the polar carbon-bromine bond, dipole-dipole interactions would be expected. While this molecule cannot act as a hydrogen bond donor, the bromine atom and the pi-system of the double bond could potentially act as weak hydrogen bond acceptors. Understanding these interactions is important for predicting properties like boiling point and solubility.

Applications of 5 Bromo 3,3 Dimethylpent 1 Ene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

5-Bromo-3,3-dimethylpent-1-ene serves as a crucial starting material for the synthesis of intricate organic molecules. Its utility is comparable to other bromoalkenes, such as 5-bromo-1-pentene, which has been utilized as a precursor in the synthesis of DL-playfrog toxin and certain fatty acids containing a benzoyl group. google.com The presence of two reactive sites within the same molecule, the vinyl group and the carbon-bromine bond, allows for stepwise or concerted reactions to build up molecular complexity.

The neopentyl-like quaternary carbon center in this compound imparts specific steric and conformational properties to the molecules derived from it. This structural feature can be strategically employed to influence the stereochemical outcome of reactions and to construct sterically hindered environments within a target molecule. While specific examples of natural product synthesis starting directly from this compound are not extensively documented in publicly available literature, its potential as a key intermediate is evident from the diverse reactivity of its functional groups.

Precursor for Further Functionalization and Derivatization

The dual functionality of this compound makes it an excellent precursor for a wide array of chemical modifications. The bromine atom can be readily displaced through nucleophilic substitution reactions, or it can be used to form organometallic reagents, such as Grignard reagents. researchgate.net Concurrently, the terminal alkene is susceptible to a variety of addition reactions.

Formation and Reactions of the Grignard Reagent:

Treatment of this compound with magnesium metal in an etheral solvent leads to the formation of the corresponding Grignard reagent, (3,3-dimethylpent-4-en-1-yl)magnesium bromide. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce the 3,3-dimethylpent-1-ene moiety into other molecules.

| Electrophile | Product Type |

| Aldehydes | Secondary Alcohols |

| Ketones | Tertiary Alcohols |

| Esters | Tertiary Alcohols (via double addition) masterorganicchemistry.com |

| Carbon Dioxide | Carboxylic Acids masterorganicchemistry.com |

Reactions of the Alkene Group:

The terminal double bond in this compound can undergo various addition reactions, allowing for the introduction of new functional groups at the 1 and 2 positions. These reactions can be performed before or after transformations at the bromine-bearing carbon, providing a versatile synthetic strategy.

| Reaction | Reagents | Resulting Functional Group |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4, NMO | Diol |

| Halogenation | Br2 | Dibromide |

The following table lists some of the known downstream products that can be synthesized from this compound, highlighting its role as a versatile precursor. chemsrc.com

| CAS Number | Compound Name |

| 131922-42-4 | 3,3-dimethyl-4-pentenenitrile |

| 63721-05-1 | Methyl 3,3-dimethyl-4-pentenoate |

| 7796-72-7 | Ethyl 3,3-dimethyl-4-pentenoate |

| 556-82-1 | 3-Methyl-2-butanone |

| 835597-69-8 | Methyl 6,6-dimethylhept-2-ynoate |

| 62569-98-6 | 5,5-dimethylhept-1-ene |

Role in Cascade and Multicomponent Reactions

For instance, a radical cyclization could be initiated by the homolytic cleavage of the carbon-bromine bond, followed by the intramolecular addition of the resulting radical to the terminal double bond to form a five-membered ring.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. mdpi.com The bifunctional nature of this compound would allow it to participate in MCRs by reacting sequentially with different components, thereby rapidly building molecular complexity.

Stereoselective Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. This compound, although achiral itself, can be utilized as a starting material for the stereoselective synthesis of chiral molecules. The introduction of chirality can be achieved through various asymmetric transformations.

One potential strategy involves the asymmetric functionalization of the double bond. For example, an enantioselective epoxidation or dihydroxylation would create one or two stereocenters, respectively. These chiral intermediates could then be further elaborated into more complex chiral targets. The synthesis of chiral building blocks from achiral starting materials often employs chiral catalysts or reagents to control the stereochemical outcome of the reaction. nih.gov

Alternatively, nucleophilic substitution at the bromine-bearing carbon with a chiral nucleophile could introduce a stereocenter. While an SN2 reaction at a neopentyl-like center is generally slow, appropriate reaction conditions or conversion to an organometallic species could facilitate such transformations.

Although specific examples of the use of this compound in stereoselective synthesis are not prevalent in the literature, its structure offers clear opportunities for the application of established asymmetric methodologies to generate valuable chiral building blocks for drug discovery and other applications. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Catalytic C-H Functionalization: Exploring selective C-H activation and bromination of 3,3-dimethylpent-1-ene would provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials.

Alkene Hydrohalogenation: Investigating novel catalytic systems for the anti-Markovnikov hydrobromination of substituted pentenes could offer a direct and efficient pathway. Recent advances in palladium-catalyzed remote hydrohalogenation of alkenes provide a promising starting point for developing selective transformations of sterically hindered olefins. oup.com

Sustainable Brominating Agents: Moving away from traditional, often harsh, brominating agents towards greener alternatives, such as those derived from bromide salts through electrochemical oxidation, would enhance the sustainability of the synthesis.

Exploration of Novel Catalytic Transformations

The dual functionality of 5-Bromo-3,3-dimethylpent-1-ene, possessing both an alkene and a primary bromide, makes it an ideal substrate for investigating novel catalytic transformations. The steric hindrance around the bromide presents a significant challenge for traditional nucleophilic substitution reactions, which are known to be exceptionally slow for neopentyl-like halides. chemistrysteps.com This limitation, however, opens the door for innovative catalytic approaches.

Key areas for exploration include:

Cross-Coupling Reactions: Developing robust catalytic systems (e.g., based on palladium, nickel, or copper) that can effectively activate the sterically hindered C-Br bond for cross-coupling reactions is a major goal. This would enable the introduction of a wide range of carbon and heteroatom nucleophiles, significantly expanding the synthetic utility of this building block. The design of sterically tuned N-heterocyclic carbene (NHC) ligands could be crucial for achieving high efficiency in these challenging transformations. organic-chemistry.org

Olefin Metathesis: The terminal alkene moiety is a handle for various olefin metathesis reactions. Investigating cross-metathesis with other alkenes could lead to the synthesis of complex molecules with high degrees of substitution. organic-chemistry.orgnih.gov Ring-closing metathesis of derivatives of this compound could also provide access to novel cyclic structures.

Radical Reactions: Given the difficulty of ionic pathways, radical-mediated functionalization of the C-Br bond presents a viable alternative. Future research could focus on photoredox or transition-metal-catalyzed radical reactions to form new C-C or C-heteroatom bonds.

In-depth Mechanistic Understanding of Complex Reactions

The steric congestion in this compound makes it an excellent model system for studying reaction mechanisms in hindered environments. A deeper understanding of the interplay between steric and electronic effects can guide the rational design of new catalysts and synthetic methods.

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of transformations involving this substrate. mdpi.com This can help in understanding the reasons for low reactivity in certain reactions and in predicting the outcomes of new catalytic systems.

Kinetic Isotope Effect Studies: Investigating kinetic isotope effects can help elucidate the rate-determining steps of reactions, particularly in elimination or substitution pathways.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques to identify and characterize reactive intermediates, such as organometallic species in cross-coupling reactions, can provide direct evidence for proposed mechanistic cycles. The steric bulk of the neopentyl-like fragment may help to stabilize certain intermediates, making them more amenable to study.

Expansion of Synthetic Applications in Emerging Fields

While currently a niche chemical, the development of efficient synthetic routes and novel transformations could position this compound as a valuable building block in several emerging fields.

Potential areas of application include:

Materials Science: The neopentyl group can impart unique physical properties, such as increased solubility and stability, to organic materials. Incorporating this moiety into polymers or organic electronic materials could lead to novel properties.

Medicinal Chemistry: The construction of molecules with quaternary carbon centers is of significant interest in drug discovery. nih.govnih.gov If the challenges in functionalizing this compound can be overcome, it could serve as a precursor to complex molecules with potential biological activity.

Total Synthesis of Natural Products: The structural motif of a hindered alkyl chain with a terminal alkene is found in some natural products. Efficient methods for manipulating this compound could streamline the synthesis of these complex targets.

Q & A

Q. What advanced techniques validate the compound’s role in multi-step syntheses (e.g., natural product intermediates)?

- Methodology : Employ cross-coupling reactions (Suzuki-Miyaura) using Pd catalysts to attach aryl groups to the bromoalkene. Characterize intermediates via HRMS and single-crystal XRD (as in ).

Methodological Best Practices

- Experimental Design : Use factorial designs to test variables (temperature, catalyst loading) and apply ANOVA for statistical rigor ().

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to confirm structural assignments ().

- Contradiction Resolution : Replicate experiments under controlled conditions (e.g., inert atmospheres) and publish negative results to address literature gaps ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.